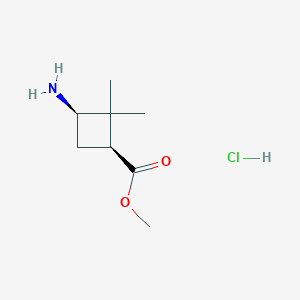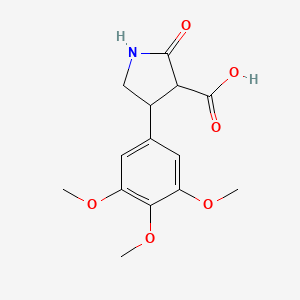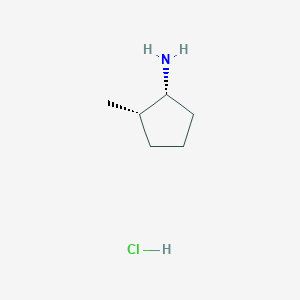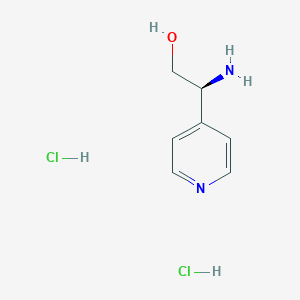
(S)-2-Amino-2-(pyridin-4-yl)ethanol dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(S)-2-Amino-2-(pyridin-4-yl)ethanol dihydrochloride” is a chemical compound with the CAS Number: 90345-25-8 . It has a molecular weight of 211.09 g/mol . The compound is known for its numerous applications in the fields of chemistry and biology.
Physical and Chemical Properties Analysis
This compound appears as a light yellow solid . The compound’s IUPAC name is 2-amino-1-(4-pyridinyl)ethanol dihydrochloride .Applications De Recherche Scientifique
Complexation Studies in Chemistry
Mardani et al. (2019) investigated the reaction of 2-[(2-aminoethyl)amino]ethanol with pyridine-2-carbaldehyde and its complexation with copper(II) and cadmium(II) ions. This study highlighted the potential of derivatives of (S)-2-Amino-2-(pyridin-4-yl)ethanol dihydrochloride as ligands in metal complexes, which could be relevant in the development of new materials or catalysts (Mardani, Hakimi, Moeini, & Mohr, 2019).
Asymmetric Synthesis
Duquette et al. (2003) described a scalable process for the asymmetric synthesis of (R)-2-amino-1-(3-pyridinyl)ethanol dihydrochloride. This research is significant for the field of asymmetric synthesis, which is crucial in the production of chiral compounds used in pharmaceuticals and other industries (Duquette, Zhang, Zhu, & Reeves, 2003).
Ligand Synthesis and Metal Complexation
Keypour et al. (2015) synthesized unsymmetrical tripodal amines, including derivatives of this compound, and explored their complexation with Cu(II) ions. This study contributes to understanding how the structural variations in ligands affect the properties and coordination behavior of metal complexes, which is valuable in coordination chemistry and catalysis (Keypour, Shayesteh, Salehzadeh, Dhers, Maleki, Ünver, & Dilek, 2015).
Antimicrobial Studies
Patel and Agravat (2007) conducted synthesis and microbial studies on new pyridine derivatives, including 2-(Pyridin-2-yl)ethanol. This research contributes to the development of new antimicrobial agents, which is significant in addressing the global challenge of antibiotic resistance (Patel & Agravat, 2007).
Chemoenzymatic Route in Medicinal Chemistry
Perrone et al. (2006) described a chemoenzymatic route to produce optically active (R)-1-(pyridin-3-yl)-2-aminoethanol, a component of beta3-adrenergic receptor agonists. This research is important for the synthesis of biologically active compounds in medicinal chemistry (Perrone, Santandrea, Giorgio, Bleve, Scilimati, & Tortorella, 2006).
Polymer Chemistry Application
Elladiou and Patrickios (2012) explored the use of 2-(Pyridin-2-yl)ethanol as a protecting group for carboxylic acids in polymer chemistry. This research is relevant for developing new polymer materials with specific functional groups that can be selectively removed (Elladiou & Patrickios, 2012).
Safety and Hazards
Mécanisme D'action
Target of Action
It’s known that amino acid derivatives can influence the secretion of anabolic hormones , suggesting potential interactions with hormone receptors or enzymes involved in hormone synthesis and regulation.
Mode of Action
As an amino acid derivative, it may interact with its targets through typical protein-protein interactions, potentially altering the function of the target proteins .
Biochemical Pathways
Given its potential influence on anabolic hormones , it may impact pathways related to protein synthesis, muscle growth, and metabolic regulation.
Result of Action
Its potential influence on anabolic hormones suggests it may have effects on muscle growth and metabolic regulation .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for (S)-2-Amino-2-(pyridin-4-yl)ethanol dihydrochloride involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "4-pyridinecarboxaldehyde", "ethyl acetoacetate", "ammonium acetate", "sodium borohydride", "hydrochloric acid", "ethanol" ], "Reaction": [ "Step 1: Condensation of 4-pyridinecarboxaldehyde and ethyl acetoacetate in ethanol with ammonium acetate as a catalyst to form 4-(1-ethoxycarbonyl-2-pyridinyl)-3-buten-2-one.", "Step 2: Reduction of 4-(1-ethoxycarbonyl-2-pyridinyl)-3-buten-2-one with sodium borohydride in ethanol to form (S)-4-(1-ethoxycarbonyl-2-pyridinyl)-3-buten-2-ol.", "Step 3: Conversion of (S)-4-(1-ethoxycarbonyl-2-pyridinyl)-3-buten-2-ol to (S)-2-Amino-2-(pyridin-4-yl)ethanol dihydrochloride by treatment with hydrochloric acid." ] } | |
Numéro CAS |
2250242-33-0 |
Formule moléculaire |
C7H11ClN2O |
Poids moléculaire |
174.63 g/mol |
Nom IUPAC |
(2S)-2-amino-2-pyridin-4-ylethanol;hydrochloride |
InChI |
InChI=1S/C7H10N2O.ClH/c8-7(5-10)6-1-3-9-4-2-6;/h1-4,7,10H,5,8H2;1H/t7-;/m1./s1 |
Clé InChI |
WHPNRTQALOTCDL-OGFXRTJISA-N |
SMILES isomérique |
C1=CN=CC=C1[C@@H](CO)N.Cl |
SMILES |
C1=CN=CC=C1C(CO)N.Cl.Cl |
SMILES canonique |
C1=CN=CC=C1C(CO)N.Cl |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


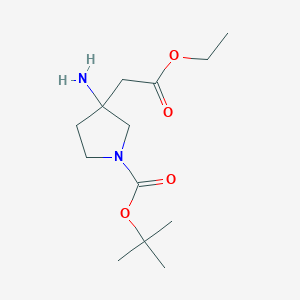
![Methyl 2-azabicyclo[2.2.1]heptane-5-carboxylate hydrochloride](/img/structure/B3117555.png)

![N-[[(5S)-3-[3-Fluoro-4-(4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]-acetamide](/img/structure/B3117564.png)

![Tert-butyl 5-oxo-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidine]-1'-carboxylate](/img/structure/B3117576.png)

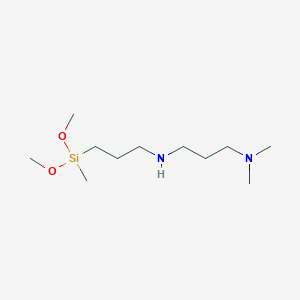
![2-(4-Cyclohexylmethoxy-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B3117586.png)
